molecular formula C15H16N2O3 B5741477 2,3-dimethoxy-N-(3-pyridinylmethyl)benzamide

2,3-dimethoxy-N-(3-pyridinylmethyl)benzamide

Cat. No. B5741477
M. Wt: 272.30 g/mol
InChI Key: CPOQZTBWOLLJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethoxy-N-(3-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicinal chemistry. It is a member of the benzamide family of compounds and has been shown to possess a range of interesting biological properties. In

Mechanism Of Action

The exact mechanism of action of 2,3-dimethoxy-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it is thought to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It is also thought to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.

Biochemical And Physiological Effects

2,3-dimethoxy-N-(3-pyridinylmethyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis (the formation of new blood vessels). It has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,3-dimethoxy-N-(3-pyridinylmethyl)benzamide in lab experiments is its potent antitumor activity against a range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on 2,3-dimethoxy-N-(3-pyridinylmethyl)benzamide. One area of research could be to further explore its mechanisms of action and to identify the specific enzymes and pathways that it targets. Another area of research could be to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, research could be conducted to explore the potential use of this compound in the treatment of other diseases, such as inflammation and pain.

Synthesis Methods

The synthesis of 2,3-dimethoxy-N-(3-pyridinylmethyl)benzamide is a relatively straightforward process that involves a series of chemical reactions. The starting material for the synthesis is 2,3-dimethoxybenzaldehyde, which is reacted with pyridine-3-carboxylic acid to form the corresponding acid chloride. This acid chloride is then reacted with N-methyl-N-(pyridin-3-ylmethyl)amine to yield the final product, 2,3-dimethoxy-N-(3-pyridinylmethyl)benzamide.

Scientific Research Applications

2,3-dimethoxy-N-(3-pyridinylmethyl)benzamide has been shown to possess a range of interesting biological properties that make it a promising candidate for medicinal chemistry research. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-7-3-6-12(14(13)20-2)15(18)17-10-11-5-4-8-16-9-11/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOQZTBWOLLJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide

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